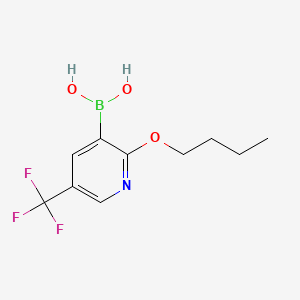

2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO3/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZGWYBUBBSXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681612 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-64-7 | |

| Record name | B-[2-Butoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Butoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and a plausible, robust synthetic pathway. Furthermore, it explores its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and discusses its potential applications in the development of novel pharmaceuticals and functional materials. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, providing both theoretical insights and practical, actionable protocols.

Introduction

Pyridine boronic acids are a class of versatile reagents that have gained significant traction in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[1] The introduction of a trifluoromethyl group into the pyridine ring can significantly modulate the electronic properties and metabolic stability of resulting molecules, making trifluoromethylated pyridines valuable motifs in agrochemicals and pharmaceuticals.[2] The subject of this guide, this compound, combines these features, presenting a unique building block for the synthesis of complex, biologically active compounds. Its strategic substitution pattern offers multiple points for molecular elaboration, making it a highly valuable intermediate for drug discovery programs.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a butoxy group at the 2-position, a boronic acid group at the 3-position, and a trifluoromethyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 1218790-64-7 | [3] |

| Molecular Formula | C10H13BF3NO3 | [3] |

| Molecular Weight | 263.02 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | |

| Storage | Store in a cool, dry place away from moisture and light. Refrigeration is recommended. | [3] |

Synthesis of this compound

3.1. Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

3.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine

-

To a solution of sodium butoxide (1.2 equivalents) in anhydrous n-butanol, add 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to approximately 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this specific molecule is not publicly available, the following are predicted characteristic signals based on its structure and data from analogous compounds.

4.1. 1H NMR (400 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | H-6 (pyridyl) |

| ~7.90 | s | 1H | H-4 (pyridyl) |

| ~4.40 | t | 2H | -OCH2- |

| ~1.80 | m | 2H | -OCH2CH2- |

| ~1.50 | m | 2H | -CH2CH3 |

| ~0.95 | t | 3H | -CH3 |

| (broad singlet) | 2H | -B(OH)2 |

4.2. 13C NMR (101 MHz, CDCl3)

| Chemical Shift (ppm) | Assignment |

| ~165 | C-2 (pyridyl) |

| ~148 (q, JCF ≈ 4 Hz) | C-5 (pyridyl) |

| ~140 | C-6 (pyridyl) |

| ~135 | C-4 (pyridyl) |

| ~123 (q, JCF ≈ 272 Hz) | -CF3 |

| (broad) | C-3 (pyridyl, C-B) |

| ~68 | -OCH2- |

| ~31 | -OCH2CH2- |

| ~19 | -CH2CH3 |

| ~14 | -CH3 |

4.3. 19F NMR (376 MHz, CDCl3)

A single sharp peak is expected around -62 to -64 ppm, characteristic of a trifluoromethyl group on a pyridine ring.

4.4. Mass Spectrometry (ESI+)

The expected [M+H]+ ion would be observed at m/z 264.0.

4.5. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~3400-3200 | O-H stretch (boronic acid, broad) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1600, 1570, 1470 | C=C and C=N stretch (pyridine ring) |

| ~1350 | B-O stretch |

| ~1300-1100 | C-F stretch |

Reactivity and Applications

5.1. Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of complex biaryl and heteroaryl structures.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

5.2. General Protocol for Suzuki-Miyaura Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).

-

Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

5.3. Applications in Drug Discovery and Development

The trifluoromethylpyridine motif is present in a number of active pharmaceutical ingredients (APIs) and agrochemicals.[2] The unique combination of the butoxy and trifluoromethyl groups in this compound makes it a valuable intermediate for the synthesis of novel compounds with potential biological activity. The butoxy group can enhance lipophilicity, which can improve cell membrane permeability, while the trifluoromethyl group can increase metabolic stability and binding affinity. Boronic acids themselves have also been identified as having a range of biological activities, including as enzyme inhibitors.[5]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the creation of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated heterocycles continues to grow, the importance of intermediates like this compound in enabling the discovery of new chemical entities is undeniable.

References

- Kara, H., Orpen, A. G., & Podesta, T. J. (2005). Pyridine Boronic Acids as Building Blocks in Crystal Engineering.

-

Chemical Technology Co.,LTD. (n.d.). This compound. LookChem. Retrieved January 22, 2026, from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Campos-Gaxiola, J. J., et al. (2010). Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts: 1D, 2D, and 3D Hydrogen-Bonded Networks Containing X-H···Cl2Pt− (X = C, N+), B(OH)2···Cl2Pt−, and B(OH)2···(HO)2B Synthons. Crystal Growth & Design, 10(7), 3146–3156.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 22, 2026, from [Link]

-

Breinbauer, R., et al. (2015). Complete set of pyridine boronic acid building blocks. ResearchGate. Retrieved January 22, 2026, from [Link]

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-844.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

- Silva, F., et al. (2020).

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. PubChem. Retrieved January 22, 2026, from [Link]

-

BOJNSCI. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

- Li, W., et al. (2002). A Revised and Improved Procedure for the Preparation of 3-Pyridyl- and 4-Pyridylboronic Acids. Organic Syntheses, 79, 215.

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinylboronic acid. PubChem. Retrieved January 22, 2026, from [Link]

- Fujikawa, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 65-75.

- Barth, R. F., et al. (2012).

-

National Center for Biotechnology Information. (n.d.). [2,5-Bis(trifluoromethyl)phenoxy]boronic acid. PubChem. Retrieved January 22, 2026, from [Link]

- Silva, F., et al. (2020).

Sources

- 1. db-thueringen.de [db-thueringen.de]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1218790-64-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Trifluoromethylpyridine Boronic Acids

Foreword: The Ascendancy of Trifluoromethylpyridines in Modern Chemistry

The trifluoromethylpyridine motif has become a cornerstone in the design of high-value molecules across the pharmaceutical, agrochemical, and materials science sectors. The incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and material properties of the parent molecule.[1] Consequently, the development of robust and versatile synthetic methods to access functionalized trifluoromethylpyridines is of paramount importance. Among the various functionalized derivatives, trifluoromethylpyridine boronic acids and their esters have emerged as particularly valuable synthetic intermediates, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This guide provides an in-depth exploration of the key synthetic pathways for preparing novel trifluoromethylpyridine boronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Trifluoromethylpyridine Boronic Acids

The synthesis of trifluoromethylpyridine boronic acids can be broadly categorized into two main strategies:

-

Direct Borylation of a Pre-formed Trifluoromethylpyridine Ring: This approach involves the direct introduction of a boronic acid or ester group onto a trifluoromethyl-substituted pyridine backbone. This is often the most convergent and atom-economical strategy.

-

Construction of the Trifluoromethylpyridine Ring with a Boron Moiety Pre-installed or Readily Installable: This strategy relies on the cyclization of acyclic precursors to form the pyridine ring, where one of the precursors already contains a boron functionality or a group that can be easily converted to a boronic acid.

This guide will delve into the most effective and widely employed methodologies within these strategic frameworks, with a focus on iridium-catalyzed C-H borylation, lithiation-boronation, and palladium-catalyzed Miyaura borylation.

Part 1: Iridium-Catalyzed C-H Borylation: A Modern Approach to Direct Functionalization

Iridium-catalyzed C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic esters due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] This method allows for the direct conversion of a C-H bond on the trifluoromethylpyridine ring into a C-B bond, offering a highly attractive route to these valuable building blocks.

Mechanism and Regioselectivity

The catalytic cycle of iridium-catalyzed C-H borylation is generally understood to involve the oxidative addition of the Ir(I) catalyst to a B-H bond of the borylating agent (e.g., pinacolborane, HBPin), followed by C-H activation of the pyridine substrate and reductive elimination to afford the borylated product and regenerate the active catalyst.

A critical aspect of this methodology when applied to pyridines is the regioselectivity, which is primarily governed by steric factors.[5][6] The bulky iridium catalyst preferentially activates the most accessible C-H bond, which is typically the one furthest from large substituents. In the case of trifluoromethylpyridines, the sterically demanding CF₃ group exerts a strong directing effect. For instance, in 2-(trifluoromethyl)pyridines, borylation often occurs at the C-4 and C-6 positions, while in 3-(trifluoromethyl)pyridines, the C-5 and C-6 positions are favored.[3]

It is also important to note that the lone pair of electrons on the pyridine nitrogen can coordinate to the iridium center, potentially inhibiting the catalytic activity.[7][8] This effect can often be mitigated by the presence of substituents at the 2-position of the pyridine ring.

Experimental Protocol: Iridium-Catalyzed Borylation of 2,3-bis(trifluoromethyl)pyridine

The following protocol is adapted from the work of Chotana and coworkers and demonstrates the synthesis of 5-borylated-2,3-bis(trifluoromethyl)pyridine pinacol ester.[3]

Reaction Scheme:

A representative iridium-catalyzed C-H borylation reaction.

Materials:

-

2,3-bis(trifluoromethyl)pyridine (1.0 equiv)

-

Pinacolborane (HBPin) (1.5 equiv)

-

[Ir(cod)OMe]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer (1.5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Anhydrous solvent (e.g., cyclohexane or neat)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Ir(cod)OMe]₂ and dtbpy.

-

Add the 2,3-bis(trifluoromethyl)pyridine and the anhydrous solvent (if used).

-

Add pinacolborane dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired boronic ester.

Data Summary:

| Substrate | Product | Yield (%) | Reference |

| 2,3-bis(trifluoromethyl)pyridine | 5-Borylated product | 82 | [3] |

| 2-chloro-3-(trifluoromethyl)pyridine | 5-Borylated product | 65 | [6] |

| 2-methoxy-4-(trifluoromethyl)pyridine | 6-Borylated product | 91 | [3] |

Part 2: Lithiation-Boronation: A Classic and Versatile Approach

The lithiation-boronation strategy is a well-established method for the synthesis of aryl and heteroaryl boronic acids. This two-step process involves the deprotonation of an aromatic C-H bond with a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.

Mechanism and Regioselectivity: The Power of Directed Ortho-Metalation (DoM)

The regioselectivity of the lithiation step is crucial and is often controlled by a "directing metalation group" (DMG).[9][10][11] A DMG is a functional group that can coordinate to the lithium atom of the organolithium base, directing the deprotonation to the adjacent ortho position. In the context of pyridines, the pyridine nitrogen itself can act as a DMG, but its directing ability can be influenced by other substituents on the ring. The strongly electron-withdrawing nature of the trifluoromethyl group can also influence the acidity of the ring protons, thereby affecting the site of lithiation.

The general mechanism for directed ortho-metalation is depicted below:

Workflow for Lithiation-Boronation via Directed Ortho-Metalation.

Experimental Protocol: Lithiation-Boronation of a Trifluoromethylpyridine (General Procedure)

The following is a general protocol for the lithiation-boronation of a trifluoromethylpyridine. The specific conditions, including the choice of base, solvent, and temperature, may need to be optimized for a particular substrate.

Materials:

-

Trifluoromethylpyridine substrate (1.0 equiv)

-

Organolithium base (e.g., n-butyllithium, lithium diisopropylamide) (1.1 equiv)

-

Boron electrophile (e.g., triisopropyl borate, trimethyl borate) (1.2 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aqueous acid (for workup, e.g., 1 M HCl)

Procedure:

-

Dissolve the trifluoromethylpyridine substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium base dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete lithiation.

-

Add the boron electrophile dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of aqueous acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can often be purified by recrystallization or by conversion to its pinacol ester followed by column chromatography.

Part 3: Palladium-Catalyzed Miyaura Borylation: A Robust Cross-Coupling Strategy

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halo- or triflyloxy-substituted (hetero)arene and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[12][13] This reaction is a cornerstone of modern organic synthesis due to its excellent functional group tolerance and reliability.

Mechanism of Miyaura Borylation

The catalytic cycle of the Miyaura borylation typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the halo-trifluoromethylpyridine to form a Pd(II) intermediate.

-

Transmetalation: The boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, such as potassium acetate.

-

Reductive Elimination: The trifluoromethylpyridyl group and the boryl group are reductively eliminated from the palladium center, forming the desired boronic ester and regenerating the Pd(0) catalyst.

Sources

- 1. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Iridium-catalyzed C–H borylation of pyridines / Organic & Biomolecular Chemistry, 2014 [sci-hub.box]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic boronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. Among these, fluorinated pyridine derivatives are of particular interest due to the unique electronic properties imparted by the fluorine atoms, which can significantly influence molecular conformation, metabolic stability, and biological activity.[1][2][3] This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key intermediate in medicinal chemistry.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide, grounded in established principles of spectroscopic analysis and data from closely related analogs, offers a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signatures. Understanding these is paramount for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR (Proton NMR) Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃ or DMSO-d₆:

| Protons | Multiplicity | Expected Chemical Shift (ppm) | Rationale |

| Pyridine H-4 | Doublet (d) | 8.0 - 8.5 | Deshielded due to the inductive effect of the adjacent boronic acid group and the overall electron-withdrawing nature of the trifluoromethylpyridine ring. |

| Pyridine H-6 | Singlet (s) or narrow doublet | 8.5 - 9.0 | Significantly deshielded by the adjacent nitrogen atom and the trifluoromethyl group. Coupling to the distant H-4 may be small or negligible. |

| -OCH₂- (Butoxy) | Triplet (t) | 4.2 - 4.6 | Methylene group directly attached to the electron-withdrawing pyridine ring via an oxygen atom, leading to a downfield shift. |

| -OCH₂CH ₂- (Butoxy) | Sextet or multiplet | 1.6 - 1.9 | Methylene group in the middle of the butyl chain. |

| -CH₂CH ₂CH₃ (Butoxy) | Sextet or multiplet | 1.4 - 1.6 | Methylene group adjacent to the terminal methyl group. |

| -CH₃ (Butoxy) | Triplet (t) | 0.9 - 1.1 | Terminal methyl group of the butyl chain, expected to be in the typical aliphatic region. |

| -B(OH)₂ | Broad singlet | 5.0 - 7.0 (variable) | The chemical shift of the boronic acid protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange with residual water. |

Causality in Experimental Choices: The choice of solvent is critical. While CDCl₃ is a common choice, DMSO-d₆ can be advantageous for boronic acids due to its ability to break up intermolecular hydrogen bonding, sometimes leading to sharper signals for the B(OH)₂ protons.

¹³C NMR (Carbon-13) Spectroscopy

Expected Chemical Shifts (δ):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C-2 (Pyridine) | 160 - 165 | Attached to the electronegative oxygen of the butoxy group. |

| C-3 (Pyridine) | 110 - 120 (broad) | Carbon bearing the boronic acid group; the signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| C-4 (Pyridine) | 140 - 145 | Aromatic carbon deshielded by the adjacent boronic acid group. |

| C-5 (Pyridine) | 120 - 125 (quartet) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to ¹JC-F coupling. |

| C-6 (Pyridine) | 150 - 155 | Deshielded by the adjacent nitrogen and the trifluoromethyl group. |

| -CF₃ | 120 - 130 (quartet) | The trifluoromethyl carbon will exhibit a strong one-bond coupling to the fluorine atoms (¹JC-F). |

| -OCH₂- (Butoxy) | 65 - 75 | Aliphatic carbon attached to oxygen. |

| -OCH₂C H₂- (Butoxy) | 30 - 35 | |

| -CH₂C H₂CH₃ (Butoxy) | 18 - 22 | |

| -CH₃ (Butoxy) | 13 - 15 |

¹⁹F NMR (Fluorine-19) Spectroscopy

Expected Chemical Shift (δ):

A single signal, a singlet, is expected for the -CF₃ group.[4] The chemical shift will be in the range of -60 to -70 ppm relative to CFCl₃.[5][6] ¹⁹F NMR is highly sensitive and provides a clean spectrum, making it an excellent tool for confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N, C=C stretch (Pyridine ring) | 1450 - 1600 | Medium to Strong |

| B-O stretch | 1310 - 1350 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (Butoxy) | 1000 - 1100 | Medium |

The broad O-H stretching band is a hallmark of boronic acids due to intermolecular hydrogen bonding.[7] The strong B-O and C-F stretching bands are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

-

Ionization Technique: Electrospray ionization (ESI) would be a suitable method for this polar molecule.

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 264.09. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation through several pathways, including:

-

Loss of the butoxy group.

-

Loss of water from the boronic acid moiety.

-

Cleavage of the pyridine ring.

-

The fragmentation pattern can provide further confirmation of the molecule's structure.

Methodologies: A Practical Approach

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively.

IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution measurements.

-

Data Collection: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and potential adducts.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. By leveraging the predictive power of NMR, IR, and MS, based on the known effects of its constituent functional groups, a detailed and confident structural assignment can be made. This guide provides the foundational knowledge and practical considerations for researchers to successfully identify and characterize this important chemical entity, ensuring its quality and suitability for downstream applications in research and development.

References

-

PubChem. 3-Pyridinylboronic acid. National Center for Biotechnology Information. [Link]

- Li, Y., et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Journal of the American Society for Mass Spectrometry.

- Schmid, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Doctoral Thesis, University of Regensburg.

-

ChemWhat. 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid. [Link]

- Czapik, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045.

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4867.

-

Lead Sciences. (2-Isopropoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

SpectraBase. Pyridine-3-boronic acid 1,3-propanediol ester. [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Dalton Transactions.

-

Pharmaffiliates. 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Hau, J., et al. (2001). Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 15(6), 401-409.

- Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942-2947.

-

ResearchGate. ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4867.

- Szweda, R., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21463-21469.

- Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

Sources

The role of the trifluoromethyl group on the reactivity of pyridine boronic acids.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Role of the Trifluoromethyl Group on the Reactivity of Pyridine Boronic Acids

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides a detailed examination of the multifaceted role the CF₃ group plays in modulating the stability, handling, and, most critically, the reactivity of pyridine boronic acids. By dissecting the electronic and steric influences of this unique substituent, we offer field-proven insights into its impact on crucial synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction. This document serves as a technical resource for researchers aiming to leverage the distinct properties of trifluoromethylated pyridine boronic acids in the design and synthesis of novel chemical entities.

The Trifluoromethyl Group: A Profile of a Uniquely Influential Substituent

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group.[4] Its profound impact on molecular properties stems from the high electronegativity of its three fluorine atoms, which creates a powerful and permanent dipole. This unique electronic character is fundamental to its role in drug design, where it is frequently used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5][6] When appended to a pyridine boronic acid, the CF₃ group imparts a distinct set of characteristics that every synthetic chemist must understand and manage.

Electronic Properties

The CF₃ group is one of the most potent electron-withdrawing groups used in organic synthesis, primarily through a strong inductive effect (-I).[7][8] Unlike groups that withdraw electron density via resonance, the CF₃ group's effect is transmitted through the sigma framework.

-

Impact on the Pyridine Ring: The introduction of a CF₃ group significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, depending on the substitution pattern.

-

Influence on the Boronic Acid Moiety: The electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the boron atom. This has direct consequences for the rates of key steps in catalytic cycles, such as transmetalation.

Caption: Inductive effect of the CF₃ group on the pyridine ring.

Steric and Physicochemical Profile

While electronics dominate its influence, the steric and physicochemical properties of the CF₃ group are also critical.

-

Steric Hindrance: The CF₃ group is significantly bulkier than a hydrogen or even a methyl group.[4] Its placement, particularly at the C2 or C6 position (ortho to the nitrogen), can sterically hinder the approach of reagents to either the nitrogen atom or adjacent functional groups. When positioned ortho to the boronic acid, it can impede the formation of the catalytic complex required for cross-coupling.[9][10]

-

Lipophilicity: The CF₃ group substantially increases the lipophilicity of a molecule, a property quantified by its positive Hansch π value of +0.88.[4][6] This is a key consideration in drug development for modulating cell membrane permeability.[6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism.[4][6] This property is often exploited to prolong the half-life of drug candidates.

Impact on Pyridine Boronic Acid Stability and Handling

A primary challenge in working with heteroaryl boronic acids is their propensity for protodeboronation, especially under the basic conditions often required for cross-coupling reactions.[11] The CF₃ group exerts a complex influence on the stability of the crucial C-B bond.

The electron-withdrawing CF₃ group generally enhances the stability of the pyridine boronic acid.[12] Many trifluoromethyl-substituted pyridylboronic acids are described as air-stable solids that are amenable to storage under ambient conditions.[13] However, this stability is not absolute. Research has shown that if the pyridine ring is substituted with additional strong electron-withdrawing groups, the resulting boronic acid derivatives can become unstable and susceptible to protolytic deboronation.[13]

Chemists should also be aware of the equilibrium between boronic acids and their trimeric anhydrides, known as boroxines. The presence of CF₃ groups can influence this equilibrium, which has practical implications for accurate weighing and stoichiometry in reactions.[13]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerhouse for C(sp²)-C(sp²) bond formation and is heavily utilized in pharmaceutical manufacturing.[14][15] The electronic and steric nature of the CF₃-substituted pyridine boronic acid directly impacts the efficiency of the catalytic cycle.

Caption: Key steps of the Suzuki-Miyaura cycle influenced by the CF₃ group.

Influence on Key Catalytic Steps

-

Transmetalation: This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The increased Lewis acidity of the boron atom in CF₃-pyridine boronic acids can affect the equilibrium of boronate formation and the subsequent transfer of the pyridyl group to the palladium center.

-

Reductive Elimination: The electron-deficient nature of the trifluoromethyl-pyridine ligand on the palladium(II) intermediate can accelerate the reductive elimination step, which is often favored by electron-poor coupling partners. This can lead to faster overall reaction times and higher turnover numbers for the catalyst.

Practical Considerations and Protocol Optimization

Coupling electron-deficient boronic acids requires careful optimization of reaction conditions.

-

Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ may be insufficient. Catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, often delivered as pre-catalysts (e.g., XPhos Pd G2), are frequently required to achieve high yields and avoid side reactions like debromination.[11][14]

-

Base Selection: The choice of base is critical. While strong bases like NaOH or KOH can promote the reaction, they can also accelerate the decomposition (protodeboronation) of the boronic acid.[11] Milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to strike a balance between activating the boronic acid and preserving its integrity.[16]

-

Solvent and Temperature: Aprotic solvents like dioxane, THF, or DME, often with an aqueous component to solubilize the base, are standard.[16] While elevated temperatures increase reaction rates, they also accelerate boronic acid decomposition. For particularly unstable substrates, reactions may need to be run at lower temperatures (e.g., room temperature to 40 °C) for longer times.[11]

Reaction Scope and Performance

The use of optimized conditions allows for the successful coupling of trifluoromethyl-substituted pyridine boronic acids with a wide range of aryl and heteroaryl halides, achieving good to excellent yields.[13][17][18]

| Pyridine Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 6-(CF₃)pyridin-3-ylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | [13] |

| 5-(CF₃)pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 98 | [13] |

| 3-Bromo-7-(CF₃)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 89 | [14] |

| Pyridine-2-sulfonyl fluoride | 4-(CF₃)phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 73 | [16] |

| Note: These examples illustrate coupling of related CF₃-heterocycles, demonstrating relevant conditions. |

Synthesis and Experimental Protocols

Trifluoromethyl-substituted pyridine boronic acids are typically synthesized via lithiation-boronation protocols starting from the corresponding bromopyridine.[13][17][18] This involves a lithium-halogen exchange at low temperature, followed by quenching with a boron electrophile like triisopropyl borate, and a final aqueous workup.

Caption: General workflow for synthesis via lithiation-boronation.

Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridin-3-ylboronic acid

This protocol is adapted from the procedure described by G. A. Molander et al. in Organic & Biomolecular Chemistry, 2009.[13]

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (2 M)

-

Diethyl ether

Procedure:

-

To a flame-dried, three-neck flask under an argon atmosphere, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate (1.2 eq) to the solution.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3.5 hours.

-

Allow the reaction to warm gradually to -10 °C.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with 2 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the boronic acid, typically as a white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol based on conditions reported for coupling electron-deficient heteroaryl partners.[13][14][16]

Materials:

-

Trifluoromethyl-substituted pyridine boronic acid (1.2 - 1.5 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium pre-catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2, 1-5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Dioxane or DME)

-

Deionized water

Procedure:

-

To a reaction vial, add the aryl halide (1.0 eq), the pyridine boronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (2 mol%).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The trifluoromethyl group is a powerful modulator of reactivity in pyridine boronic acids. Its strong electron-withdrawing nature enhances the stability of the C-B bond against protodeboronation under many conditions and significantly alters the electronic landscape of the pyridine ring. This electronic influence is directly translated into reactivity in Suzuki-Miyaura cross-coupling, where it can accelerate the rate-limiting reductive elimination step. However, its steric bulk and the potential for substrate decomposition necessitate careful optimization of catalysts, bases, and reaction conditions. By understanding these principles, researchers and drug development professionals can effectively harness the properties of CF₃-substituted pyridine boronic acids to construct complex, highly functionalized molecules that are central to advancing pharmaceutical and materials science.[5][17][18]

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- E. V. S. S. M. R. K. G. S. T. A. T. B. J. A. K. C. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed, 21(10), 2155-61.

- 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid | 1688675-75-3. (n.d.). Benchchem.

- Molander, G. A., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters : synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/B901024F.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH.

- Selective Transformations of Aromatic Trifluoromethyl Groups. (n.d.). TCI Chemicals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.

- Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. (2023). The Journal of Organic Chemistry - ACS Publications.

- Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. (2025). Request PDF - ResearchGate.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). Download Scientific Diagram - ResearchGate.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid | 1688675-75-3 | Benchchem [benchchem.com]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Lewis acidity of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid.

An In-Depth Technical Guide Lewis Acidity of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Theoretical and Practical Evaluation

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the Lewis acidity of this compound (CAS 1218790-64-7). Boronic acids are a pivotal class of compounds with widespread applications, and their utility is fundamentally governed by the electrophilicity of the boron center.[1][2] This document elucidates the unique electronic characteristics of the title molecule, arising from the interplay of an electron-donating butoxy group and a potent electron-withdrawing trifluoromethyl group on a pyridine core. We present a framework for evaluating its Lewis acidity through both computational and experimental lenses. Detailed, field-proven protocols for theoretical calculations (Fluoride Ion Affinity) and experimental determination via the Gutmann-Beckett method (³¹P NMR spectroscopy) are provided, designed to equip researchers with the tools to quantify and leverage the properties of this specific reagent.

The Nature of Lewis Acidity in Arylboronic Acids

A Lewis acid is defined as a chemical species containing an empty orbital capable of accepting an electron pair from a Lewis base.[3] In arylboronic acids, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic. This acidity is the cornerstone of their reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and their function in molecular sensing and catalysis.[1][4] The Lewis acidity is not a fixed value but is exquisitely modulated by the electronic environment of the aryl system to which the boronic acid moiety is attached. Electron-withdrawing groups (EWGs) enhance Lewis acidity by inductively pulling electron density away from the boron center, while electron-donating groups (EDGs) diminish it.[5]

Molecular Analysis of this compound

The Lewis acidity of the title compound is the result of a nuanced electronic balance between three key structural features: the pyridine ring, the 2-butoxy substituent, and the 5-trifluoromethyl substituent.

-

The Pyridine Core : The nitrogen atom in the pyridine ring is electronegative, acting as a mild electron-withdrawing group via an inductive effect (-I), which generally increases the Lewis acidity of the boronic acid compared to its phenylboronic acid counterpart.

-

The 5-(Trifluoromethyl) Group : The -CF₃ group is one of the most powerful EWGs used in medicinal and materials chemistry. It exerts a strong -I effect, significantly withdrawing electron density from the pyridine ring.[5] This effect is transmitted to the 3-position, substantially increasing the electrophilicity and, therefore, the Lewis acidity of the boron atom.

-

The 2-Butoxy Group : The alkoxy group (-OBu) is a classic electron-donating group. While it has a -I effect due to the oxygen's electronegativity, its resonance effect (+M), where the oxygen's lone pairs are delocalized into the ring, is dominant. This donating effect pushes electron density towards the boron center, counteracting the withdrawing effects and decreasing Lewis acidity.

The net Lewis acidity is a product of this electronic "tug-of-war." Given the potency of the -CF₃ group, it is predicted that its electron-withdrawing nature will override the donating effect of the butoxy group, resulting in a boronic acid with significantly enhanced Lewis acidity compared to unsubstituted pyridylboronic acid.

Caption: Predicted electronic push-pull effects on the boronic acid.

Theoretical Evaluation of Lewis Acidity

Computational chemistry provides a powerful, predictive framework for quantifying Lewis acidity before embarking on experimental work. Metrics such as computed ammonia affinity (AA) or fluoride ion affinity (FIA) offer a unified scale to compare Lewis acids, even those without structural similarity.[6] FIA, representing the enthalpy change for the reaction LA + F⁻ → [LA-F]⁻ in the gas phase, is a particularly robust indicator. A more negative (more exothermic) FIA value corresponds to stronger Lewis acidity.

| Compound | Predicted Relative FIA (kJ/mol) | Predicted Relative Lewis Acidity |

| Phenylboronic Acid | Baseline | Moderate |

| 4-(Trifluoromethyl)phenylboronic acid | Lower (More Negative) | High |

| This compound | Lower (More Negative) | High to Very High |

| 4-Methoxyphenylboronic acid | Higher (Less Negative) | Low |

| Table 1: Predicted Fluoride Ion Affinities (FIA) and resulting relative Lewis acidity for the target compound and relevant benchmarks. |

The prediction for our target molecule is that the potent -CF₃ group will dominate, leading to a high Lewis acidity, likely comparable to or exceeding that of 4-(trifluoromethyl)phenylboronic acid.

Experimental Determination of Lewis Acidity

To empirically validate theoretical predictions, several methods are available. The Gutmann-Beckett method is a widely adopted, convenient, and reliable technique for assessing the Lewis acidity of molecular species, including boranes and boronic acids.[7][8][9]

The Gutmann-Beckett Method

Principle: This method uses triethylphosphine oxide (Et₃PO) as a nuclear magnetic resonance (NMR) probe. The oxygen atom in Et₃PO is a strong Lewis base that coordinates to the Lewis acidic boron center of the boronic acid. This interaction deshields the phosphorus nucleus, causing a downfield shift (Δδ) in its ³¹P NMR signal. The magnitude of this shift is directly proportional to the strength of the Lewis acid.[8] The Lewis acidity is then expressed as an Acceptor Number (AN), calculated from the observed chemical shift.[7]

Caption: Workflow for the Gutmann-Beckett Method.

Detailed Experimental Protocol:

-

Reagent Preparation: All glassware must be rigorously dried. Use an anhydrous, weakly Lewis acidic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CDCl₃).

-

Sample Preparation:

-

In a nitrogen-filled glovebox, prepare a stock solution of triethylphosphine oxide (Et₃PO) in the chosen anhydrous solvent (e.g., 0.05 M).

-

In a separate vial, accurately weigh 1.0 equivalent of this compound.

-

Add 1.0 equivalent of the Et₃PO stock solution to the vial containing the boronic acid.

-

Dilute with the anhydrous solvent to a final concentration suitable for NMR analysis (e.g., 0.025 M).

-

-

Reference Sample: Prepare a reference sample containing only Et₃PO at the same concentration in the same solvent.

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum for both the reference sample (δ_free) and the boronic acid-Et₃PO adduct sample (δ_complex).

-

Use an external reference standard if necessary, although the shift difference (Δδ) is the primary value of interest.

-

-

Data Analysis:

-

Determine the chemical shift difference: Δδ = δ_complex - δ_free.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the reference shift of Et₃PO in hexane.[7]

-

| Compound | Expected Δδ ³¹P (ppm) | Expected AN | Relative Lewis Acidity |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | ~41.7 | ~82 | Very Strong |

| This compound | ~30 - 38 | ~65 - 80 | Strong |

| BPh₃ (Triphenylborane) | ~25.5 | ~56 | Moderate |

| Table 2: Expected Gutmann-Beckett results for the target compound in comparison to standard Lewis acids. |

The expected high AN value reflects the strong electron-withdrawing influence of the trifluoromethyl group, positioning this molecule as a potent Lewis acid for applications requiring enhanced electrophilicity.

Fluorescent Probe Analysis

An alternative or complementary method involves using fluorescent probes that contain a diol moiety. Boronic acids reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters.[10][11] If the diol is part of a fluorophore system, this binding event can modulate the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a quantifiable change in fluorescence intensity or wavelength.[12] By titrating the boronic acid into a solution of the probe, one can determine the binding affinity (Ka), which serves as a proxy for Lewis acidity—a stronger Lewis acid will exhibit a higher binding affinity.

Potential Applications and Implications

The enhanced Lewis acidity of this compound makes it a valuable tool for various applications:

-

Catalysis: It can serve as a potent Lewis acid catalyst for reactions where activation of a carbonyl or other Lewis basic functional group is required.

-

Sensing: Its ability to bind strongly with diols makes it a candidate for the development of highly sensitive fluorescent sensors for saccharides or other diol-containing biomolecules, potentially operating at physiological pH due to its lowered pKa.[10][13]

-

Dynamic Covalent Chemistry: The reversible formation of boronate esters can be exploited in the construction of self-healing materials, responsive polymers, and dynamic combinatorial libraries.

Conclusion

This compound is a highly functionalized building block whose Lewis acidity is significantly enhanced by the powerful electron-withdrawing trifluoromethyl group, an effect that is only partially mitigated by the electron-donating butoxy substituent. Theoretical calculations predict a high Fluoride Ion Affinity, and the Gutmann-Beckett method is expected to yield a high Acceptor Number, empirically confirming its status as a strong Lewis acid. The protocols and analysis presented in this guide provide a robust framework for researchers to quantify this key property and strategically employ this versatile reagent in drug discovery, materials science, and chemical biology.

References

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry. 2022 Feb 16;28(9):e202104044.

- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- Computed ammonia affinity for evaluating Lewis acidity of organoboron

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.

- Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids.

- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

- Gutmann–Beckett method. Wikipedia.

- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

- Determination of Lewis Acidity using 31P NMR. Carbon.

- Diboronic acids as fluorescent probes for cells expressing sialyl Lewis X. PubMed - NIH.

- Determination of the Lewis acidity of BoCb 3 using the Gutmann-Beckett...

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes.

- Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC.

- ller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing.

- A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.

- This compound. Chemical Technology Co.,LTD(expird).

- Behavior as strong Lewis acids of boronic acids.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Lewis acids and bases. Wikipedia.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 6. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. magritek.com [magritek.com]

- 9. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 12. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diboronic acids as fluorescent probes for cells expressing sialyl Lewis X - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of trifluoromethyl-substituted pyridine compounds in medicinal chemistry.

Technical Guide: The Strategic Application of Trifluoromethyl-Substituted Pyridines in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly powerful tool for optimizing molecular properties. When appended to a pyridine scaffold—a privileged heterocycle in numerous approved drugs—the resulting trifluoromethyl-pyridine motif offers a synergistic combination of physicochemical and pharmacological advantages. This technical guide provides an in-depth analysis of the applications of these compounds, detailing the causal biochemical principles behind their utility, established synthetic methodologies, and validated experimental workflows for their evaluation. We will explore case studies of successful drugs and provide researchers with the foundational knowledge to leverage this important structural motif in drug discovery programs.

The Trifluoromethyl Group: A Paradigm Shift for Pyridine Scaffolds

The pyridine ring is a common motif in biologically active compounds, but its basic nitrogen and susceptibility to metabolic oxidation can present challenges.[1] The introduction of a trifluoromethyl group fundamentally alters the electronic and steric profile of the pyridine ring, providing medicinal chemists with a powerful lever to modulate key drug-like properties.[2]

Modulation of Physicochemical Properties

The potent electron-withdrawing nature of the -CF3 group is a primary driver of its beneficial effects.[3] Unlike a single fluorine atom, which has a Hammett constant (σp) similar to hydrogen, the trifluoromethyl group is strongly electron-withdrawing (σp = 0.54), profoundly influencing the properties of the attached pyridine ring.[4]

-

pKa Reduction: The -CF3 group significantly lowers the basicity (pKa) of the pyridine nitrogen. This is critical for avoiding undesirable off-target effects, such as binding to the hERG potassium channel, which is often associated with cardiotoxicity. A lower pKa reduces the likelihood of protonation at physiological pH, mitigating this liability.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[3][5][6] This increase in lipophilicity (logP/logD) must be carefully balanced to maintain adequate aqueous solubility.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7] Placing a -CF3 group at a metabolically labile position (e.g., replacing a methyl group) can effectively block common metabolic pathways like hydroxylation, thereby increasing the drug's half-life.[7][8]

The following table summarizes the typical effects of introducing a -CF3 group to a pyridine scaffold.

| Property | Effect of Trifluoromethylation | Rationale & Significance in Drug Design |

| Basicity (pKa) | Decreases | Reduces potential for off-target ion channel binding (e.g., hERG); modifies drug-receptor interactions. |

| Lipophilicity (LogP/LogD) | Increases[3][6] | Can improve membrane permeability and oral absorption; needs to be balanced to avoid poor solubility.[5] |

| Metabolic Stability | Increases[7][9] | Blocks oxidative metabolism at the site of substitution, leading to longer half-life and improved pharmacokinetic profile.[8][10] |

| Binding Affinity | Can Increase | The group's unique electronic and steric properties can lead to more favorable interactions with the target protein. |

| Dipole Moment | Alters | Influences molecular conformation, solubility, and receptor binding interactions. |

Impact on Biological Interactions

The trifluoromethyl group can directly participate in or influence interactions with biological targets. Its steric bulk can enforce a specific conformation required for optimal binding. Furthermore, while not a classic hydrogen bond acceptor, the fluorine atoms can engage in favorable dipole-dipole or halogen bonding interactions within a protein's active site, enhancing binding affinity.[11]

Synthetic Methodologies for Trifluoromethyl-Pyridine Cores

The reliable synthesis of trifluoromethyl-pyridines is crucial for their exploration in drug discovery. Several robust methods exist, broadly categorized into late-stage trifluoromethylation of a pre-formed pyridine ring or construction of the ring from a trifluoromethyl-containing building block.[12]

Late-Stage Trifluoromethylation

Introducing the -CF3 group at a later stage of a synthetic route offers flexibility. Electrophilic trifluoromethylating reagents are particularly common.

Togni reagents are hypervalent iodine compounds that serve as electrophilic "CF3+" sources, enabling the trifluoromethylation of various nucleophiles, including (hetero)arenes.[13][14]

Objective: To introduce a trifluoromethyl group onto an electron-rich pyridine derivative.

Materials:

-

Substituted Pyridine (1.0 mmol)

-

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 mmol)[13]

-

Copper(I) Iodide (CuI) (0.1 mmol, catalyst)

-

Anhydrous 1,2-Dichloroethane (DCE) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-flamed flask under an inert atmosphere, add the substituted pyridine (1.0 mmol) and Copper(I) Iodide (0.1 mmol).

-

Solvent Addition: Add anhydrous DCE (5 mL) via syringe. Stir the mixture to dissolve/suspend the reagents.

-

Reagent Addition: Add Togni Reagent II (1.1 mmol) to the mixture in one portion at room temperature.

-

Causality: Copper catalysts are often required to facilitate the trifluoromethylation of less activated or neutral aromatic systems like pyridine.[15] The catalyst participates in a redox cycle to enable the transfer of the CF3 group.

-

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired trifluoromethyl-pyridine product.

Ring Construction Strategies

An alternative approach involves building the pyridine ring from precursors that already contain the trifluoromethyl group. This is often achieved through condensation reactions. For example, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a common building block used in the synthesis of trifluoromethyl-substituted pyridones.[4][12]

Case Studies: Trifluoromethyl-Pyridines in Approved Drugs

The impact of the trifluoromethyl-pyridine motif is evident in several FDA-approved drugs, where it plays a crucial role in achieving the desired therapeutic profile.[4][12]

| Drug | Therapeutic Area | Target / Mechanism of Action | Role of the Trifluoromethyl-Pyridine Moiety |

| Alpelisib | Oncology (Breast Cancer) | Phosphatidylinositol 3-kinase (PI3K) inhibitor[16] | The trifluoromethyl-substituted pyridine is a key component that contributes to the high potency and selectivity for the PI3Kα isoform.[11] |

| Apalutamide | Oncology (Prostate Cancer) | Androgen receptor antagonist[16] | The fluorinated pyridine structure is integral to its high binding affinity and antagonist activity, contributing to its efficacy in castration-resistant prostate cancer.[16] |

| Pexidartinib | Oncology (Tenosynovial Giant Cell Tumor) | Colony-stimulating factor 1 receptor (CSF1R) inhibitor | The 2-(trifluoromethyl)pyridine moiety is crucial for potent and selective inhibition of the CSF1R kinase. |

| Leniolisib | Immunology (APDS) | Phosphoinositide 3-kinase δ (PI3Kδ) inhibitor | Converting a methyl group on the pyridine to a trifluoromethyl group was found to increase potency by a factor of five while ensuring good solubility and metabolic stability.[4] |

Experimental Workflows for Evaluation